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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of

dihydrorhodamine 6G (DHR 6G), focusing on its application as a fluorescent probe. As DHR

6G is non-fluorescent, this guide details the quantum yield and molar extinction coefficient of its

oxidized, fluorescent form, rhodamine 6G (R6G). Detailed experimental protocols for the

characterization of these properties and the signaling pathway for the detection of reactive

oxygen species (ROS) are also presented.

Introduction to Dihydrorhodamine 6G
Dihydrorhodamine 6G is a reduced, non-fluorescent derivative of the highly fluorescent dye

rhodamine 6G. Its utility as a probe lies in its ability to readily cross cell membranes. Once

inside the cell, DHR 6G is oxidized by reactive oxygen species (ROS), such as superoxide, to

form rhodamine 6G.[1] This oxidation event leads to a dramatic increase in fluorescence,

allowing for the sensitive detection of intracellular ROS. The fluorescent product, rhodamine

6G, tends to accumulate in the mitochondria.[1]
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The key photophysical parameters of rhodamine 6G, the fluorescent product of

dihydrorhodamine 6G oxidation, are summarized below. These values are critical for

quantitative fluorescence-based assays.

Table 1: Quantitative Data for Rhodamine 6G

Parameter Value Solvent Notes

Molar Extinction

Coefficient (ε)
116,000 cm⁻¹M⁻¹ Ethanol

At absorption

maximum (~530 nm).

83,000 cm⁻¹M⁻¹ Water
At absorption

maximum (~524 nm).

Fluorescence

Quantum Yield (Φf)
0.95 Ethanol

Considered a

standard for quantum

yield measurements.

0.92 Water

>0.90
Various Organic

Solvents

Generally high in most

organic solvents.[2][3]

Absorption Maximum

(λabs)
~530 nm Ethanol

~528 nm Water

529-539 nm
Various Organic

Solvents

Position is dependent

on the refractive index

of the solvent.[2]

Emission Maximum

(λem)
~555 nm Ethanol

~552 nm Water

568-579 nm
Various Organic

Solvents

Dependent on solvent

polarity.
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The molar extinction coefficient (ε) is determined by applying the Beer-Lambert law, which

states that absorbance is directly proportional to the concentration of the absorbing species

and the path length of the light through the sample.

Methodology:

Preparation of Stock Solution: Prepare a concentrated stock solution of rhodamine 6G in the

desired spectroscopic grade solvent (e.g., ethanol) with a precisely known concentration.

Serial Dilutions: Perform a series of accurate dilutions of the stock solution to obtain a range

of concentrations.

Spectrophotometric Measurement:

Use a calibrated UV-Vis spectrophotometer.

Record the absorption spectrum for each dilution in a quartz cuvette with a known path

length (typically 1 cm).

Identify the wavelength of maximum absorbance (λmax).

Data Analysis:

Plot the absorbance at λmax against the concentration for each dilution.

Perform a linear regression on the data points.

The slope of the resulting line is the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The

relative method involves comparing the fluorescence intensity of the sample to that of a

standard with a known quantum yield. Rhodamine 6G in ethanol (Φf = 0.95) is a commonly

used standard.

Methodology:

Selection of a Standard: Choose a suitable fluorescence standard with a known quantum

yield and absorption/emission properties similar to the sample.
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Preparation of Solutions: Prepare dilute solutions of both the sample and the standard in the

same solvent. The absorbance of these solutions at the excitation wavelength should be kept

below 0.05 to avoid inner-filter effects.

Measurement of Absorbance: Record the absorbance of the sample and standard solutions

at the excitation wavelength using a UV-Vis spectrophotometer.

Measurement of Fluorescence Emission:

Use a spectrofluorometer.

Record the fluorescence emission spectra of the sample and the standard, using the same

excitation wavelength and instrument settings for both.

Calculation of Quantum Yield: The quantum yield of the sample (Φsample) is calculated

using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

Where:

Φ is the quantum yield.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The subscripts 'sample' and 'ref' refer to the sample and the reference standard,

respectively.

Visualization of Signaling Pathways and Workflows
The following diagram illustrates the mechanism by which dihydrorhodamine 6G acts as a

probe for reactive oxygen species within a cell.
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Caption: DHR 6G cellular uptake and oxidation by ROS to fluorescent R6G.

This diagram outlines the sequential steps involved in the experimental determination of the

molar extinction coefficient and fluorescence quantum yield.
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Caption: Workflow for determining molar extinction and quantum yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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